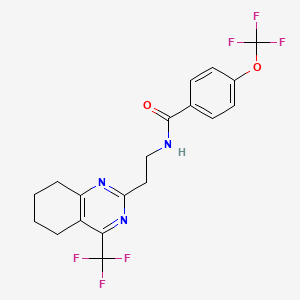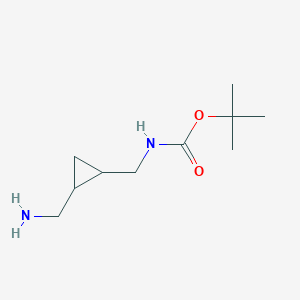
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, also known as MIH-3, is a small molecule that has been synthesized and studied for its potential use in scientific research. MIH-3 has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation in various fields of study.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
- N-Methylation and Reduction : A study by El’chaninov, Aleksandrov, and Stepanov (2018) explored N-methylation of 5-nitro-1H-indazole, leading to a mixture of 1-methyl-5(6)-nitroindazoles. This process involved reduction and condensation reactions, showcasing the chemical versatility of indazole derivatives (El’chaninov et al., 2018).
Bioevaluation of Derivatives
- Antimicrobial Properties : Research on pyrrole derivatives, which share a structural similarity with 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, highlighted their potential as antimicrobial agents. A study explored the synthesis of these derivatives and their effectiveness against various pathogens, showing the potential biomedical applications of similar compounds (Biointerface Research in Applied Chemistry, 2020).
Structural Studies and SAR Analysis
- Structure-Activity Relationships (SAR) : The SAR of 1H-1,2,3-triazole-4-carboxamides, a class of compounds structurally related to this compound, was investigated. These studies contribute to understanding how structural variations can influence the biological activities of these compounds (Pokhodylo et al., 2021).
Novel Synthesis Methods
- Innovative Synthesis Techniques : The development of novel synthesis methods for compounds similar to this compound is crucial. Studies have reported efficient synthesis techniques for related compounds, expanding the methodologies available for producing such molecules (Prokopenko et al., 2010).
Propiedades
IUPAC Name |
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-7-10(16-19-8)13(18)14-12-9-5-3-4-6-11(9)17(2)15-12/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMUXPTCRUHSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN(C3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)
![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)


![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)
![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)
![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)